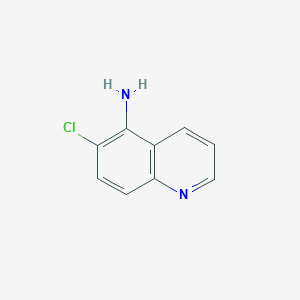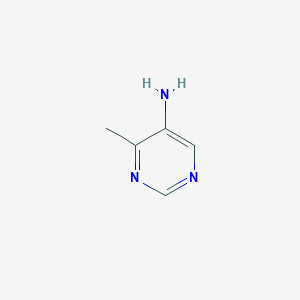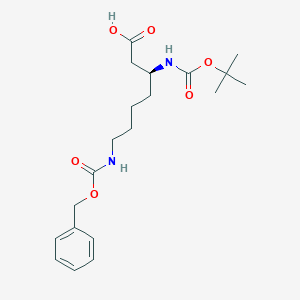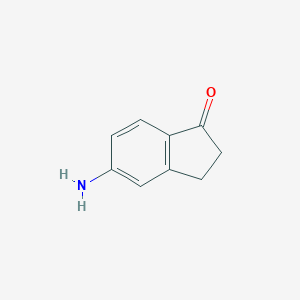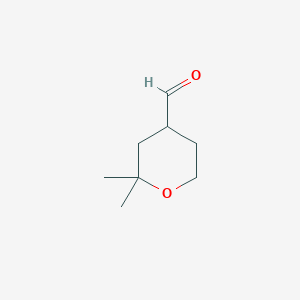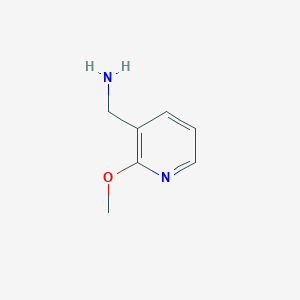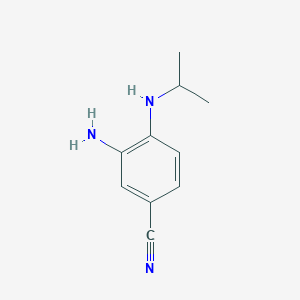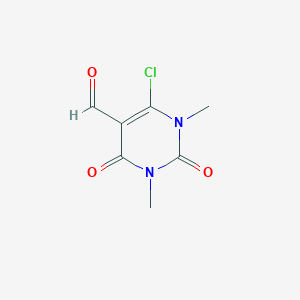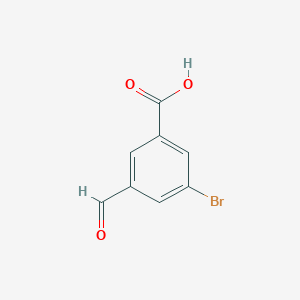
3-Bromo-5-formylbenzoic acid
Übersicht
Beschreibung
3-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance that is stored at temperatures between 2-8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-formylbenzoic acid is represented by the InChI code1S/C8H5BrO3/c9-7-2-5 (4-10)1-6 (3-7)8 (11)12/h1-4H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-5-formylbenzoic acid is a solid substance . and should be stored at temperatures between 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Bromo-5-formylbenzoic acid is a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactive formyl group, which can undergo various transformations. For instance, it can be used in the synthesis of aryl ketones through Friedel-Crafts acylation reactions . Additionally, its bromo substituent can participate in cross-coupling reactions, making it valuable for creating biaryl structures, which are common in pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-5-formylbenzoic acid serves as a building block for the synthesis of various drug candidates. Its formyl group can be converted into different functional groups, enabling the formation of diverse pharmacophores. It has been used as a starting material for the synthesis of thromboxane receptor antagonists, which have potential applications in treating cardiovascular diseases .
Material Science
The compound finds applications in material science, particularly in the development of organic electronic materials. Its ability to form stable covalent bonds with other organic molecules allows for the creation of novel polymers and small molecules that can be used in organic light-emitting diodes (OLEDs) and other electronic devices .
Analytical Chemistry
In analytical chemistry, 3-Bromo-5-formylbenzoic acid can be employed as a standard or reagent in various spectroscopic and chromatographic techniques. Its distinct spectroscopic properties, such as its NMR and mass spectra, make it a useful compound for method development and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biochemistry
Biochemists utilize 3-Bromo-5-formylbenzoic acid in the study of enzyme-catalyzed reactions where the compound can act as a substrate or inhibitor. Its structural similarity to natural substrates allows researchers to probe the active sites of enzymes and understand their mechanism of action .
Environmental Applications
While specific environmental applications of 3-Bromo-5-formylbenzoic acid are not widely reported, its potential lies in the synthesis of environmentally benign compounds. Researchers can modify its structure to produce less toxic derivatives for use in various industrial processes, thereby reducing environmental impact .
Safety And Hazards
The safety information for 3-Bromo-5-formylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
3-bromo-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXEXFUWOVHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-formylbenzoic acid | |
CAS RN |
398119-27-2 | |
| Record name | 3-Bromo-5-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
